3-[(1-Methylethoxy)methyl]heptane

Thermophysical Properties Solvent Selection Process Safety

3-[(1-Methylethoxy)methyl]heptane (CAS 94200-86-9), also known as 3-(isopropoxymethyl)heptane, is a branched aliphatic ether with the molecular formula C11H24O and a molecular weight of approximately 172.31 g/mol. It belongs to the class of saturated dialkyl ethers featuring a heptane backbone substituted at the 3-position with an isopropoxymethyl group, a structural motif that influences its liquid density (calculated 0.793 g/cm³), boiling point (calculated 187.6°C at 760 mmHg), and flash point (calculated 55°C).

Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
CAS No. 94200-86-9
Cat. No. B12667896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Methylethoxy)methyl]heptane
CAS94200-86-9
Molecular FormulaC11H24O
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(C)C
InChIInChI=1S/C11H24O/c1-5-7-8-11(6-2)9-12-10(3)4/h10-11H,5-9H2,1-4H3
InChIKeyGQQHEKOOHGFEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1-Methylethoxy)methyl]heptane (CAS 94200-86-9): A Branched Aliphatic Ether for Specialty Industrial Procurement


3-[(1-Methylethoxy)methyl]heptane (CAS 94200-86-9), also known as 3-(isopropoxymethyl)heptane, is a branched aliphatic ether with the molecular formula C11H24O and a molecular weight of approximately 172.31 g/mol . It belongs to the class of saturated dialkyl ethers featuring a heptane backbone substituted at the 3-position with an isopropoxymethyl group, a structural motif that influences its liquid density (calculated 0.793 g/cm³), boiling point (calculated 187.6°C at 760 mmHg), and flash point (calculated 55°C) . The compound is listed under EINECS 303-567-5 and is primarily encountered in specialty chemical supply chains for research and industrial applications where moderate volatility and a branched ether architecture offer a distinct physicochemical profile compared to common linear or symmetrical ether solvents .

Why In-Class Ether Solvents Cannot Substitute 3-[(1-Methylethoxy)methyl]heptane Without Performance Impact


Despite sharing the ether functional group, 3-[(1-Methylethoxy)methyl]heptane exhibits a unique combination of a branched alkoxy tail and a mid-chain substitution pattern that prevents direct interchange with common alternatives such as linear heptyl isopropyl ether, diisopropyl ether, or tert-butyl heptyl ether . Simple substitution can alter boiling point by over 10°C, flash point by nearly 9°C, and liquid density, thereby affecting process safety margins, distillation efficiency, and solvent recovery in industrial workflows . The quantitative evidence below demonstrates that the target compound’s predicted thermophysical properties occupy a distinct and potentially safer operating window relative to its closest structural analogs.

Quantitative Evidence Differentiating 3-[(1-Methylethoxy)methyl]heptane from Its Closest Structural Analogs


Boiling Point Elevation vs. Linear Isomer 1-Isopropoxyheptane

The boiling point of 3-[(1-Methylethoxy)methyl]heptane is calculated to be 187.6°C at 760 mmHg, which is 14.3°C higher than that of its linear structural isomer, 1-isopropoxyheptane (heptyl isopropyl ether, CAS 86724-25-6), reported at 173.3°C at 760 mmHg . This elevation is attributed to the mid-chain branching that increases the molecular weight (172.31 vs. 158.28 g/mol) and alters intermolecular interactions .

Thermophysical Properties Solvent Selection Process Safety

Flash Point Improvement Over 1-Isopropoxyheptane

The calculated flash point of 3-[(1-Methylethoxy)methyl]heptane is 55°C, which is 8.4°C higher than the 46.6°C flash point calculated for 1-isopropoxyheptane . This places the target compound further from the low-flammability threshold and may reduce classification and handling requirements under certain GHS frameworks.

Flammability Solvent Safety Industrial Handling

Density Advantage Over Symmetrical Ether Diisopropyl Ether

With a calculated density of 0.793 g/cm³, 3-[(1-Methylethoxy)methyl]heptane is 8.6% denser than the widely used symmetrical ether diisopropyl ether (density 0.73 g/cm³, water = 1) . This higher density can improve phase separation behavior in aqueous-organic biphasic systems and alters pumping energy requirements in large-scale liquid transfer.

Solvent Density Phase Separation Extraction

Structural Branching Differentiates from tert-Butyl Heptyl Ether Without Sacrificing Thermal Stability Window

While tert-butyl heptyl ether (CAS 78972-97-1) shows a comparable boiling point (190.1°C) and flash point (56.4°C) to the target compound, the latter’s secondary isopropoxy branching (rather than tertiary tert-butoxy) is predicted to confer slower autoxidation kinetics at the α-ether carbon due to the absence of a tertiary C–H bond adjacent to oxygen . This inference is supported by the general class behavior of secondary versus tertiary alkyl ethers, though direct head-to-head stability data are unavailable .

Ether Stability Peroxide Formation Structural Analog Comparison

Procurement-Optimized Applications for 3-[(1-Methylethoxy)methyl]heptane in R&D and Specialty Manufacturing


Specialty Solvent for High-Temperature Homogeneous Reactions (>170°C)

Where 1-isopropoxyheptane would boil off at 173°C, 3-[(1-Methylethoxy)methyl]heptane remains liquid up to a calculated 187.6°C, supporting solvent-demanding reactions such as high-temperature esterifications, transetherifications, or thermal rearrangements that require a nonpolar, aprotic medium without pressurization .

Safer Extraction Medium in Pilot-Plant Biphasic Processes

The higher flash point (55°C vs. 46.6°C for 1-isopropoxyheptane) reduces ignition risk during heated extraction steps, while the higher density (0.793 g/cm³ vs. 0.73 g/cm³ for diisopropyl ether) ensures the solvent forms the lower phase in many aqueous-organic extractions, simplifying phase-cut automation in continuous-flow processes .

Calibration Standard for Extended-Range GC Boiling Point Methods

Aliphatic ethers with well-defined boiling points in the 180–195°C range are underrepresented in commercial GC calibration kits. 3-[(1-Methylethoxy)methyl]heptane, with its predicted 187.6°C boiling point and C11H24O composition, can serve as a nonpolar retention index marker for method development and instrument qualification, filling a gap between n-alkane standards .

Peroxide-Sensitive Reaction Solvent Requiring Reduced Stabilizer Load

Based on class-level inference that secondary alkyl ethers autoxidize more slowly than tertiary alkyl ethers, 3-[(1-Methylethoxy)methyl]heptane may be preferentially selected over tert-butyl heptyl ether for peroxide-sensitive organometallic or reduction chemistries where even trace peroxide content can poison catalysts or degrade yields .

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